molecular formula C13H16N2O3 B6639163 N-[4-(morpholine-4-carbonyl)phenyl]acetamide

N-[4-(morpholine-4-carbonyl)phenyl]acetamide

Cat. No.: B6639163
M. Wt: 248.28 g/mol
InChI Key: ZPWFIOMVNQYNSD-UHFFFAOYSA-N
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Description

N-[4-(morpholine-4-carbonyl)phenyl]acetamide is a chemical compound known for its diverse applications in scientific research and industry. It features a morpholine ring attached to a phenyl group via a carbonyl linkage, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(morpholine-4-carbonyl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetic acid with morpholine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or ethanol. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[4-(morpholine-4-carbonyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[4-(morpholine-4-carbonyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(morpholine-4-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide hydrochloride
  • 2-(4-methylphenyl)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide

Comparison: N-[4-(morpholine-4-carbonyl)phenyl]acetamide is unique due to its specific structural features, such as the morpholine ring and phenylacetamide linkage. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable molecule for diverse applications .

Properties

IUPAC Name

N-[4-(morpholine-4-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10(16)14-12-4-2-11(3-5-12)13(17)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWFIOMVNQYNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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